Cas no 384373-19-7 (4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole)

4-{4-(ピリジン-2-イル)ピペラジン-1-イルスルホニル}-2,1,3-ベンゾチアジアゾールは、ピペラジン環とピリジン基を有するスルホンアミド構造を特徴とする複素環化合物です。この化合物は、ベンゾチアジアゾール骨格とスルホニル基の組み合わせにより、高い電子求引性とπ共役系を形成し、有機電子材料や医薬品中間体としての応用が期待されます。特に、分子内の窒素原子が配位サイトとして機能するため、金属錯体形成能や触媒活性を示す可能性があります。また、剛直な骨格構造により熱安定性に優れ、精密合成における高収率化が可能です。

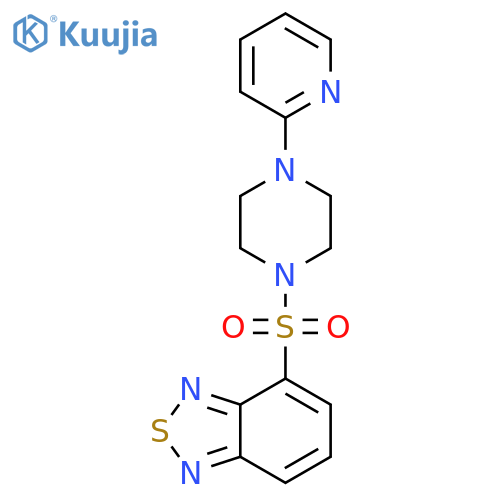

384373-19-7 structure

商品名:4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole

4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole 化学的及び物理的性質

名前と識別子

-

- 4-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

- 2,1,3-Benzothiadiazole, 4-[[4-(2-pyridinyl)-1-piperazinyl]sulfonyl]-

- SR-01000591193-1

- 2,1,3-BENZOTHIADIAZOL-4-YL [4-(2-PYRIDYL)PIPERAZINO] SULFONE

- 384373-19-7

- SR-01000591193

- 4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole

- LSRBIQSSMFDVNO-UHFFFAOYSA-N

- Oprea1_262416

- 4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

- EU-0065956

- AB00025963-01

- AKOS000541124

- 4-([4-(2-Pyridinyl)-1-piperazinyl]sulfonyl)-2,1,3-benzothiadiazole #

- F0918-7814

- AKOS008679931

- 4-(4-pyridin-2-ylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole

- 4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole

-

- インチ: 1S/C15H15N5O2S2/c21-24(22,13-5-3-4-12-15(13)18-23-17-12)20-10-8-19(9-11-20)14-6-1-2-7-16-14/h1-7H,8-11H2

- InChIKey: LSRBIQSSMFDVNO-UHFFFAOYSA-N

- ほほえんだ: N1=C2C=CC=C(S(N3CCN(C4=NC=CC=C4)CC3)(=O)=O)C2=NS1

計算された属性

- せいみつぶんしりょう: 361.06671709g/mol

- どういたいしつりょう: 361.06671709g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 533

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 116Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.485±0.06 g/cm3(Predicted)

- ふってん: 573.7±60.0 °C(Predicted)

- 酸性度係数(pKa): 8.43±0.19(Predicted)

4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0918-7814-40mg |

4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |

384373-19-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0918-7814-20μmol |

4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |

384373-19-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0918-7814-30mg |

4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |

384373-19-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0918-7814-10mg |

4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |

384373-19-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0918-7814-100mg |

4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |

384373-19-7 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0918-7814-15mg |

4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |

384373-19-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0918-7814-2μmol |

4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |

384373-19-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0918-7814-2mg |

4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |

384373-19-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0918-7814-5mg |

4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |

384373-19-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0918-7814-4mg |

4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |

384373-19-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

384373-19-7 (4-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}-2,1,3-benzothiadiazole) 関連製品

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 506-17-2(cis-Vaccenic acid)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬